molecular formula C11H13NO4 B3229357 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene CAS No. 128638-55-1

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Cat. No.: B3229357
CAS No.: 128638-55-1
M. Wt: 223.22 g/mol
InChI Key: COWWUDOIMZXGFM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWUDOIMZXGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Precursor Chemistry of 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Strategic Disconnections in the Molecular Architecture

The primary strategic disconnection in the retrosynthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735) is at the double bond of the propenyl group. This disconnection is justified by the reliability of the Henry reaction, also known as the nitroaldol reaction. organic-chemistry.orgsynarchive.comwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgsynarchive.com In this case, the disconnection leads to two key synthons: a nucleophilic nitronate anion derived from nitropropane and an electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde (B42067).

This disconnection is highly strategic as the Henry reaction is a well-established and efficient method for the formation of β-nitro alcohols, which can then be readily dehydrated to yield the desired nitroalkene. wikipedia.orgtcichemicals.com The reaction is driven by the acidity of the α-proton of the nitroalkane, which is readily removed by a base to form a stabilized nitronate anion. tcichemicals.com

Key Precursors and Building Blocks Utilized in Synthetic Pathways

The retrosynthetic analysis directly points to the two primary building blocks required for the synthesis of this compound:

3,5-Dimethoxybenzaldehyde: This aromatic aldehyde serves as the electrophilic component in the condensation reaction. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which can influence the reactivity of the aldehyde.

Nitropropane: This nitroalkane provides the nucleophilic component. Specifically, 1-nitropropane (B105015) is the required isomer to form the propenyl chain. The α-protons of nitropropane are acidic enough to be removed by a suitable base, forming the reactive nitronate anion.

The condensation reaction is typically catalyzed by a base. Common catalysts include primary amines such as n-butylamine, or ammonium (B1175870) acetate (B1210297). wikipedia.org The reaction is often performed in a solvent that allows for the removal of water, which drives the equilibrium towards the formation of the dehydrated nitroalkene product.

Below is a table summarizing the key precursors:

Precursor NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.17Electrophile
1-NitropropaneC₃H₇NO₂89.09Nucleophile

Advanced Considerations in Precursor Selection and Design

While the direct Henry condensation is the most common route, more advanced strategies can be considered for precursor selection and reaction design. These considerations often focus on improving reaction efficiency, yield, and stereoselectivity (although the target molecule is achiral).

Catalyst Selection: The choice of base catalyst can significantly impact the reaction. While simple amines are effective, research has explored the use of more sophisticated catalysts to improve reaction rates and yields. For instance, the use of solid base catalysts, such as layered double hydroxides, has been investigated as an environmentally benign alternative to soluble bases. scirp.org

Reaction Conditions: Optimization of reaction conditions is crucial. This includes the choice of solvent, temperature, and method of water removal. For example, using a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield of the final nitroalkene product.

Alternative Synthetic Routes: While the Henry reaction is the most direct approach, other synthetic strategies could be envisioned. For instance, a Wittig-type reaction could potentially be employed, although this would require the synthesis of a more complex phosphonium (B103445) ylide. Another possibility could involve the nitration of a pre-formed propenylbenzene derivative, though this might lead to issues with regioselectivity and side reactions.

Advanced Synthetic Methodologies for 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Condensation Reactions and Methodological Variants

The fundamental approach for synthesizing 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735) involves the reaction between an aromatic aldehyde and a nitroalkane. This transformation is a classic example of a condensation reaction, where two molecules combine with the elimination of a small molecule, typically water. wikipedia.org The reaction is catalyzed by a base, which deprotonates the nitroalkane to form a nucleophilic anion that subsequently attacks the carbonyl carbon of the aldehyde. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. wikipedia.org In the synthesis of this compound, the active hydrogen compound is nitroethane, and the carbonyl compound is 3,5-dimethoxybenzaldehyde (B42067). The reaction is typically facilitated by a weak base, such as a primary or secondary amine, which is basic enough to deprotonate the nitroethane but not so strong as to cause self-condensation of the aldehyde. wikipedia.orgwikipedia.org

The general mechanism proceeds as follows:

A basic catalyst deprotonates nitroethane at the α-carbon, forming a resonance-stabilized nitronate anion.

The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde.

The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate.

This intermediate is subsequently dehydrated, often under the reaction conditions, to yield the final product, this compound, and a molecule of water. wikipedia.org

Various modifications to the classic Knoevenagel protocol exist, often involving different catalysts and reaction conditions to optimize yields and selectivity.

When the active hydrogen component in a Knoevenagel-type condensation is a nitroalkane, the reaction is specifically referred to as the Nitroaldol or Henry Reaction. wikipedia.org This reaction is one of the most reliable methods for forming β-nitro alcohols and their dehydrated derivatives, α,β-unsaturated nitro compounds. The synthesis of this compound from 3,5-dimethoxybenzaldehyde and nitroethane is a classic Henry reaction. wikipedia.orgresearchgate.net

The strategy involves two key steps: the initial carbon-carbon bond formation to create the β-nitro alcohol, followed by elimination of water. wikipedia.org While in many cases the dehydration occurs spontaneously in the reaction mixture, conditions can be tailored to either isolate the intermediate alcohol or to drive the reaction directly to the final nitroalkene product. The removal of the water byproduct, for instance by azeotropic distillation or the use of dehydrating agents like molecular sieves, is crucial for shifting the equilibrium towards the formation of the desired α,β-unsaturated nitro compound. organic-chemistry.org

The choice of catalyst is pivotal in the condensation of 3,5-dimethoxybenzaldehyde and nitroethane, influencing both reaction rate and the stereochemical outcome. Weakly basic amine catalysts are most commonly employed. wikipedia.org

Common Catalysts for Nitroalkene Synthesis:

Primary Amines: Simple primary amines like n-butylamine, methylamine (B109427), and ethylamine (B1201723) are frequently used as catalysts. wikipedia.orgmdma.ch

Ammonium (B1175870) Salts: Anhydrous ammonium acetate (B1210297) is another effective catalyst, often used in refluxing acetic acid.

Piperidine (B6355638): This secondary amine is a particularly effective catalyst, especially when stereochemical control is desired. organic-chemistry.org

The efficiency of these catalysts can be enhanced by co-reagents. For instance, the use of 4 Å molecular sieves alongside piperidine has been shown to be crucial in controlling stereoselectivity by facilitating anhydrous conditions and promoting the dehydration step. organic-chemistry.orgresearchgate.net

CatalystTypical Co-Reagent/SolventTemperatureKey Outcome
n-ButylamineEthanolRefluxGood to excellent yields of the nitroalkene. mdma.ch
EthylenediamineNone50-80°CHigh yields, often used for substituted benzaldehydes. mdma.ch
Ammonium AcetateMethanol (B129727) or Acetic AcidRefluxEffective for a range of substituted aldehydes.
Piperidine4 Å Molecular Sieves / Toluene (B28343)RefluxHigh stereoselectivity for the (E)-isomer. organic-chemistry.org
Piperidine4 Å Molecular Sieves / DichloromethaneRoom TempHigh stereoselectivity for the (Z)-isomer. organic-chemistry.org

Regio- and Stereoselective Synthesis Routes

While the condensation of 3,5-dimethoxybenzaldehyde and nitroethane is regiochemically straightforward, the stereochemistry of the resulting double bond presents a significant synthetic challenge.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, the synthesis of distinct enantiomers is not applicable. However, the molecule can exist as two different geometric isomers, or diastereomers, due to the restricted rotation around the carbon-carbon double bond. These are designated as the (E) and (Z) isomers. Therefore, the challenge of stereoselective synthesis for this compound lies entirely in controlling the diastereoselectivity to favor one geometric isomer over the other.

The formation of the double bond in this compound can result in a mixture of (E) and (Z) isomers. The (E)-isomer, where the bulky aryl and nitro groups are on opposite sides of the double bond, is generally the thermodynamically more stable product. However, kinetic control can be exerted to favor the (Z)-isomer. Research on analogous systems has demonstrated that the stereochemical outcome can be effectively controlled by carefully selecting the reaction conditions, particularly the solvent, temperature, and catalytic system. organic-chemistry.orgresearchgate.net

A highly stereoselective one-pot method has been developed for the synthesis of either (E)- or (Z)-nitroalkenes by reacting aldehydes with nitroalkanes in the presence of piperidine and 4 Å molecular sieves. organic-chemistry.org The key to this control is the variation of solvent and temperature.

Synthesis of the (E)-isomer: Performing the reaction in a non-polar solvent like toluene at reflux temperature strongly favors the formation of the more stable (E)-isomer, often with high to excellent selectivity. organic-chemistry.org This is considered the thermodynamic pathway.

Synthesis of the (Z)-isomer: The less stable (Z)-isomer can be obtained selectively by running the reaction in a polar aprotic solvent, such as dichloromethane, at a lower temperature (e.g., room temperature). organic-chemistry.org This kinetic control is believed to proceed through an imine-based pathway, where the piperidine catalyst first reacts with the aldehyde. organic-chemistry.org

Target IsomerCatalyst SystemSolventTemperatureSelectivity
(E)Piperidine / 4 Å Molecular SievesTolueneRefluxHigh to excellent for (E). organic-chemistry.org
(Z)Piperidine / 4 Å Molecular SievesDichloromethane (DCM)Room TemperatureHigh to excellent for (Z). organic-chemistry.org
Mixture (E/Z)Piperidine (without molecular sieves)VariousVariousReduced selectivity. organic-chemistry.org

This methodological control over geometrical isomerism is crucial as the biological and chemical properties of the (E) and (Z) isomers of a given nitroalkene can differ significantly.

Application of Modern Catalytic Systems

The development of novel catalytic systems has revolutionized the synthesis of β-nitrostyrenes, offering improved yields, milder reaction conditions, and enhanced control over selectivity. Both organocatalytic and metal-catalyzed approaches have been successfully employed in the synthesis of compounds structurally related to this compound, providing a framework for its efficient production.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations. In the context of the Henry reaction, primary amines and their salts, such as ammonium acetate, are commonly used as organocatalysts. These catalysts facilitate the condensation of aldehydes with nitroalkanes by activating both reaction partners.

For instance, the reaction of substituted benzaldehydes with nitromethane (B149229) has been effectively catalyzed by ammonium acetate under microwave irradiation, leading to the corresponding β-nitrostyrenes in good yields. While specific data for the reaction of 3,5-dimethoxybenzaldehyde with nitroethane using this method is not extensively detailed in publicly available literature, the general applicability of this approach suggests its potential for the synthesis of this compound. The use of methylamine has also been reported as a high-yielding catalyst for nitrostyrene (B7858105) synthesis, often requiring only mild heating.

The table below summarizes typical conditions for organocatalyzed Henry reactions leading to nitrostyrene derivatives, which can be adapted for the synthesis of the target compound.

Aldehyde SubstrateNitroalkaneCatalystSolventTemperature (°C)Reaction TimeYield (%)
Substituted Benzaldehyde (B42025)NitromethaneAmmonium AcetateAcetic Acid1006 hNot specified
Aromatic AldehydeNitromethaneMethylamineAlcohol40-5045 minHigh

Metal-Catalyzed Methodologies

Transition metal complexes have proven to be highly efficient catalysts for the Henry reaction, often providing high yields and diastereoselectivity. Copper(II) complexes, in particular, have been extensively studied. For example, a novel cubane-based copper(II) metal-organic framework has demonstrated catalytic activity in the Henry reaction between benzaldehyde and nitroethane. Optimization of reaction parameters such as temperature, catalyst loading, and solvent revealed that methanol is an effective solvent, and an increase in temperature to 70 °C improves the yield of the β-nitroalkanol product. researchgate.net

Furthermore, copper(II) tetrafluoroborate (B81430) in the presence of iodine and sodium nitrite (B80452) has been utilized for the one-pot synthesis of β-nitrostyrenes from styrenes under mild conditions. researchgate.net While this method starts from a different precursor, it highlights the versatility of copper catalysis in the synthesis of this class of compounds. Layered double hydroxides (LDHs) containing copper have also been employed as solid base catalysts, demonstrating high activity and facilitating easier product separation. scirp.orgscirp.org

The following table outlines representative conditions for metal-catalyzed Henry reactions, which could be applied to the synthesis of this compound.

Aldehyde SubstrateNitroalkaneCatalystSolventTemperature (°C)Catalyst Loading (mol%)Yield (%)
BenzaldehydeNitroethaneCopper(II) MOFMethanol703.089
BenzaldehydeNitromethaneCalcined Cu:Al LDHNot specified50Not specifiedup to 99

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has garnered significant interest as a modern synthetic tool due to its advantages in terms of safety, scalability, and process control. The synthesis of β-nitrostyrenes is well-suited to continuous flow processes, which can mitigate the hazards associated with the use of nitromethane at elevated temperatures. scirp.org

In a typical flow setup, solutions of the aldehyde and nitroalkane are mixed with a base solution and passed through a heated reactor coil. This approach allows for precise control of reaction time and temperature, often leading to improved yields and purities compared to batch processes. For instance, the nitro aldol (B89426) reaction of various aldehydes with nitromethane has been successfully performed in a flow system using potassium hydroxide (B78521) as a base in ethanol. scirp.org This methodology can be readily adapted for the synthesis of this compound, offering a safer and more efficient manufacturing process.

AldehydeNitroalkaneBaseSolventTemperature (°C)Residence TimeYield (%)
Various aldehydesNitromethanePotassium HydroxideEthanolElevatedShortGood

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the synthesis of this compound, several strategies can be employed to enhance the sustainability of the process.

The use of solid, reusable catalysts, such as the layered double hydroxides mentioned earlier, aligns with the principles of green chemistry by simplifying catalyst recovery and reducing waste. scirp.orgscirp.org These materials act as heterogeneous base catalysts, replacing traditional soluble bases that require neutralization and generate salt waste. scirp.org

Solvent selection is another crucial aspect of green synthesis. While traditional syntheses may use volatile organic solvents, research into greener alternatives is ongoing. The development of solvent-free or aqueous reaction conditions for the Henry reaction represents a significant step towards a more sustainable process.

Furthermore, energy efficiency can be improved through the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. A preparation method for the related 2,5-dimethoxy-beta-nitrostyrene utilizes ammonium acetate as a catalyst in an organic solvent, with the potential for recycling both the solvent and the aqueous wash solutions, thereby reducing waste and improving resource efficiency. google.comchemicalbook.com

Chemical Transformations and Reaction Chemistry of 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Reactivity of the Nitroprop-1-enyl Moiety

The nitroprop-1-enyl group is the primary site of reactivity. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature governs the majority of its chemical behavior.

The nitro group of 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735), like other conjugated nitroalkenes, can be reduced to a variety of nitrogen-containing functional groups. The final product is highly dependent on the choice of reducing agent and reaction conditions. The simultaneous reduction of the alkene double bond is a common outcome.

The complete reduction of both the nitro group and the alkene bond yields the corresponding phenethylamine. This transformation is of significant interest and can be achieved using several methods. beilstein-journals.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. wikipedia.org Catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) also achieves this full reduction. wikipedia.orgopenstax.org A particularly efficient one-pot method involves the use of sodium borohydride (B1222165) in conjunction with copper(II) chloride, which can produce phenethylamines from β-nitrostyrenes in high yields under mild conditions. beilstein-journals.orgnih.govchemrxiv.org Other reagents capable of this transformation include iron metal in a refluxing acidic medium. wikipedia.orgopenstax.org

Partial reduction to form other functionalities is also possible. For instance, the use of specific metal salts, such as chromium(II) chloride or tin(II) chloride, can selectively reduce the nitro group to an oxime. wikipedia.orgmdma.ch

Table 1: Reductive Transformations of the Nitroprop-1-enyl Moiety

Reducing Agent/SystemPrimary ProductReference
LiAlH₄ (Lithium aluminum hydride)Saturated Amine (Phenethylamine) wikipedia.org
H₂ with Pd/C, PtO₂, or Raney NickelSaturated Amine (Phenethylamine) beilstein-journals.orgwikipedia.orgopenstax.org
NaBH₄ / CuCl₂ (Sodium borohydride / Copper(II) chloride)Saturated Amine (Phenethylamine) beilstein-journals.orgnih.gov
Fe / Acid (e.g., Acetic Acid)Saturated Amine (Phenethylamine) wikipedia.orgopenstax.org
CrCl₂ (Chromium(II) chloride)Oxime mdma.ch
SnCl₂ (Tin(II) chloride)Oxime wikipedia.org

The polarized double bond in β-nitrostyrenes is highly electrophilic, making it an excellent substrate for nucleophilic conjugate addition (Michael addition). nih.govresearchgate.net A wide array of nucleophiles, including amines, organometallic reagents, and carbon-centered radicals, can add to the β-carbon. nih.govmdpi.comacs.org For example, the reaction with secondary amines like piperidine (B6355638) has been studied, revealing that the process can proceed through both catalyzed and uncatalyzed pathways. acs.org The addition of organozincate and organomanganese reagents has also been reported, leading to the formation of new carbon-carbon bonds. researchgate.netmdpi.com

Conversely, electrophilic addition across the alkene double bond is not a characteristic reaction for this class of compounds. The electron-deficient nature of the double bond disfavors attack by electrophiles, which seek electron-rich centers.

The electron-poor double bond of this compound makes it a potent dienophile and dipolarophile in cycloaddition reactions.

[4+2] Cycloadditions: In the context of Diels-Alder reactions, β-nitrostyrenes serve as effective dienophiles, reacting with conjugated dienes to form six-membered rings. nih.gov Reactions with dienes such as butadiene, cyclopentadiene, and 1,3-cyclohexadiene (B119728) proceed to yield the corresponding cyclohexene (B86901) adducts. acs.orgbeilstein-journals.orgnih.gov These reactions often require thermal conditions but can sometimes be catalyzed by Lewis acids. beilstein-journals.org

[3+2] Cycloadditions: The compound readily participates in 1,3-dipolar cycloadditions with various 1,3-dipoles to construct five-membered heterocyclic rings. nih.govchesci.com This is a widely used method for synthesizing complex nitrogen- and oxygen-containing heterocycles. For instance, reaction with nitrones (which are 1,3-dipoles) yields isoxazolidine (B1194047) rings. rsc.orgrsc.org Similarly, reactions with azomethine ylides lead to the formation of highly substituted pyrrolidine (B122466) derivatives. researchgate.netingentaconnect.com The reaction is typically highly regioselective, with the nucleophilic center of the dipole attacking the electrophilic β-carbon of the nitroalkene. rsc.orgrsc.org

Table 2: Cycloaddition Reactions Involving the Nitroprop-1-enyl Moiety

Reaction TypeReactant PartnerResulting Ring SystemReference
[4+2] Diels-AlderConjugated Dienes (e.g., Butadiene)Cyclohexene acs.org
[3+2] 1,3-DipolarNitronesIsoxazolidine rsc.orgrsc.org
[3+2] 1,3-DipolarAzomethine YlidesPyrrolidine researchgate.netingentaconnect.com
[3+2] 1,3-DipolarNitrile OxidesIsoxazoline chesci.com

Isomerization of the alkene double bond from the more stable E-isomer to the Z-isomer can occur, often under photochemical conditions. nih.gov Additionally, the nitroalkene functionality can participate in more complex rearrangement reactions. One notable example is the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of O-allyl nitronic esters, which can be formed as intermediates from the Diels-Alder reaction of β-nitrostyrenes. This sequence provides a pathway to γ,δ-unsaturated nitro compounds. beilstein-journals.org

Reactivity of the Substituted Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups.

The regiochemical outcome of electrophilic aromatic substitution on the benzene ring is determined by the cumulative directing effects of the three existing substituents.

Methoxy Groups (-OCH₃): Located at positions 1 and 3, these are powerful activating groups and are ortho, para-directors. masterorganicchemistry.comlibretexts.org The first methoxy group directs incoming electrophiles to positions 2, 4, and 6. The second methoxy group directs to positions 2, 4, and 6 relative to its own position.

Nitroprop-1-enyl Group: Located at position 5, this group is electron-withdrawing due to the conjugated nitro group, making it a deactivating group and a meta-director. wikipedia.org It directs incoming electrophiles to positions 2 and 6 (meta to position 5).

The directing effects can be summarized as follows:

Position 2: Activated (ortho to both -OCH₃ groups) and directed by the deactivating group (meta).

Position 4: Activated (para to the C1-OCH₃ and ortho to the C3-OCH₃).

Position 6: Activated (ortho to the C1-OCH₃ and para to the C3-OCH₃) and directed by the deactivating group (meta).

The powerful activating nature of the methoxy groups dominates the directing effect. masterorganicchemistry.com Therefore, substitution is strongly favored at the positions they activate: C2, C4, and C6. Among these, the C2 position is significantly sterically hindered by the two adjacent methoxy groups. masterorganicchemistry.com Consequently, electrophilic attack will preferentially occur at the less sterically hindered and strongly activated C4 and C6 positions, which are equivalent. This results in a high degree of regioselectivity for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Transformations Involving the Methoxy Functional Groups

The methoxy groups in this compound are generally stable ether linkages. However, they can undergo cleavage under specific, often harsh, reaction conditions to yield the corresponding phenols. This process, known as O-demethylation, is a common transformation for aryl methyl ethers. wikipedia.orgchem-station.com

Several reagents are known to effect the demethylation of aryl methyl ethers, with varying degrees of selectivity and under different conditions. chem-station.comrsc.org The choice of reagent can be crucial, especially when seeking to selectively demethylate one of the two methoxy groups.

Common Reagents for O-Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsNotes
Boron tribromide (BBr₃)Low temperature (-78°C to room temperature) in an inert solvent like CH₂Cl₂A very strong Lewis acid that is highly effective for cleaving aryl ethers. chem-station.com
47% Hydrobromic acid (HBr)High temperature (reflux, ~130°C), often with acetic acid as a co-solventA classic but harsh method; the reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion. chem-station.com
Aluminum chloride (AlCl₃)Often used with a scavenger like ethanethiolA Lewis acid catalyst that can promote demethylation. rsc.org
Pyridinium hydrochlorideHigh temperature (molten, 180-220°C)A historical method, known as the Zeisel-Prey ether cleavage, that requires harsh conditions. wikipedia.org

The selective mono-demethylation of one of the two methoxy groups in this compound would be challenging due to their similar chemical environments. However, subtle differences in steric hindrance or electronic effects might allow for some degree of regioselectivity with carefully chosen reagents and conditions. For instance, methods for regioselective demethylation of dimethoxybenzene derivatives have been developed, often involving specific Lewis acids or catalytic systems. google.comgoogle.com

Aryl Halogenation and Cross-Coupling Precursors

The electron-rich nature of the 1,3-dimethoxybenzene (B93181) ring makes it highly susceptible to electrophilic aromatic substitution (SEAr) reactions, including halogenation. wikipedia.orgaakash.ac.in The methoxy groups are strong activating groups and ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.comyoutube.com

In the case of this compound, the two methoxy groups are situated at positions 1 and 3. The positions ortho and para to the methoxy group at C1 are C2, C6, and C4. The positions ortho and para to the methoxy group at C3 are C2, C4, and C6. Therefore, the positions most activated towards electrophilic attack are C2, C4, and C6.

The 2-nitroprop-1-enyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director. minia.edu.egwikipedia.org Since it is located at C5, it would direct incoming electrophiles to the positions meta to itself, which are C1 and C3 (already substituted) and C5 (also substituted). The directing effects of the strongly activating methoxy groups would overwhelmingly dominate over the deactivating effect of the nitropropenyl group.

Predicted Regioselectivity of Electrophilic Aromatic Halogenation

PositionActivating/Deactivating InfluencePredicted Outcome
C2Ortho to C1-OCH₃ and C3-OCH₃ (Reinforcing)Major product
C4Para to C1-OCH₃ and Ortho to C3-OCH₃ (Reinforcing)Major product
C6Ortho to C1-OCH₃ (Reinforcing)Minor product (due to potential steric hindrance from the C5 substituent)

Therefore, halogenation of this compound with reagents such as Br₂/FeBr₃ or Cl₂/AlCl₃ is expected to yield a mixture of 2-halo, 4-halo, and 6-halo derivatives. These resulting aryl halides would be valuable precursors for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide range of substituents onto the aromatic ring. nobelprize.orglibretexts.orglibretexts.org While the nitro group itself can sometimes participate in cross-coupling reactions, the use of an aryl halide is a more conventional and predictable approach. nih.govacs.org

Mechanistic Investigations of Key Reaction Pathways

While no specific mechanistic studies for reactions of this compound have been found, the mechanisms of its potential key reactions can be inferred from well-established principles of organic chemistry.

Elucidation of Reaction Mechanisms and Transition States

The mechanism of electrophilic aromatic halogenation proceeds through a two-step addition-elimination pathway. msu.edumasterorganicchemistry.com

Formation of the σ-complex (arenium ion): The aromatic ring, acting as a nucleophile, attacks the electrophilic halogen species (e.g., Br⁺ generated from Br₂ and FeBr₃). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. libretexts.orgbyjus.com The resulting carbocation intermediate, known as a Wheland intermediate or σ-complex, is resonance-stabilized. For this compound, attack at the C2 or C4 positions would lead to a more stable σ-complex due to the ability of both methoxy groups to donate electron density through resonance and stabilize the positive charge. libretexts.orglibretexts.org

Deprotonation: A weak base, such as FeBr₄⁻, removes a proton from the sp³-hybridized carbon of the σ-complex. This is a fast step that restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com

The transition states for these reactions would resemble the structure of the high-energy σ-complex. Computational studies on similar electrophilic aromatic substitution reactions have been used to model the structures and energies of these transition states. escholarship.org

For a potential Heck reaction involving a halogenated derivative of this compound, the catalytic cycle generally involves: acs.orgacs.org

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide bond.

Olefin Coordination and Insertion: The alkene (the cross-coupling partner) coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-aryl bond.

β-Hydride Elimination: Elimination of a β-hydrogen from the alkyl-palladium intermediate forms the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated by reductive elimination of HX, typically facilitated by a base.

The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. acs.orgacs.org

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the electrophilic halogenation of this compound is the arenium ion (σ-complex) . msu.edu While generally transient and difficult to isolate, these intermediates can be observed and characterized under specific conditions, such as in superacid media at low temperatures.

In the context of palladium-catalyzed cross-coupling reactions, the key intermediates are various organopalladium species within the catalytic cycle. These include Pd(II) intermediates formed after oxidative addition and after migratory insertion. libretexts.org

Computational studies, such as those employing Density Functional Theory (DFT), have become powerful tools for identifying and characterizing transient intermediates and transition states in reaction mechanisms that are difficult to study experimentally. nih.govnih.gov For instance, computational studies on [3+2] cycloaddition reactions involving nitroalkenes have successfully identified zwitterionic intermediates. nih.gov Similar approaches could be applied to elucidate the intermediates in reactions of this compound.

Kinetic Studies and Reaction Rate Analysis

No specific kinetic studies on reactions involving this compound have been reported. However, the principles of chemical kinetics can be applied to predict the rate of its potential reactions.

Predicted Relative Rates of Electrophilic Bromination

CompoundSubstituentsPredicted Relative Rate
BenzeneNone1
Anisole-OCH₃~10⁴
1,3-Dimethoxybenzene1,3-(OCH₃)₂>10⁴
This compound1,3-(OCH₃)₂, 5-(C₃H₄NO₂)Activated, but less so than 1,3-dimethoxybenzene

Kinetic studies, such as Hammett plots, are often used to probe the electronic effects of substituents on the rates of aromatic reactions and to gain insight into reaction mechanisms. acs.orgacs.org Such studies on the halogenation or cross-coupling of this compound and its derivatives would be valuable in quantifying the electronic influence of the 2-nitroprop-1-enyl substituent and further elucidating the reaction mechanisms.

Derivatization Strategies and Analogue Synthesis from 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Synthesis of Novel Chemical Entities from the Core Structure

The derivatization of 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735) can be approached through several key reaction pathways, targeting either the nitropropene side chain or the aromatic ring. These modifications can lead to the generation of a multitude of new compounds with potential applications in various fields of chemical research.

Reduction of the Nitro Group: A primary route for derivatization involves the reduction of the nitro group and the double bond of the nitropropene side chain. This transformation is a well-established method for the synthesis of phenethylamines. researchgate.netbeilstein-journals.org Various reducing agents can be employed to achieve this, leading to the corresponding amine. For instance, catalytic hydrogenation over palladium on charcoal is a common method for the reduction of β-nitrostyrenes to their corresponding phenethylamines. researchgate.net Another effective system for this one-pot reduction is the use of sodium borohydride (B1222165) in the presence of copper(II) chloride, which can efficiently yield phenethylamines from substituted β-nitrostyrenes. beilstein-journals.orgbeilstein-journals.orgnih.gov This conversion is significant as the resulting 1-(3,5-dimethoxyphenyl)propan-2-amine and its derivatives are structurally related to known classes of bioactive molecules.

Cycloaddition Reactions: The electron-deficient double bond in the nitropropene moiety makes it an excellent dienophile or dipolarophile for cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

Diels-Alder Reactions: As a dienophile, this compound can react with various dienes to form six-membered rings. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of diene and catalyst. For example, tin(IV)-catalyzed Diels-Alder reactions of β-nitrostyrene have been shown to proceed with specific dienes, leading to nitronic ester cycloadducts. beilstein-journals.orgnih.gov

1,3-Dipolar Cycloadditions: This class of reactions allows for the synthesis of five-membered heterocyclic rings. chesci.commdpi.comchem-station.comrsc.org For instance, the reaction with nitrones can yield isoxazolidine (B1194047) derivatives. chem-station.comrsc.org The versatility of 1,3-dipoles, such as nitrones, nitrile oxides, and azides, opens up pathways to a wide variety of heterocyclic scaffolds. rsc.org

Cross-Coupling Reactions: The aromatic ring of this compound, while not directly participating in typical cross-coupling reactions as a halide or boronic acid, can be functionalized prior to the introduction of the nitropropene side chain. Alternatively, the vinyl proton of the nitropropene group could potentially undergo certain types of C-H activation/cross-coupling reactions, such as the Heck reaction, with suitable aryl halides, although this is less common for such electron-poor alkenes. nih.govbiolmolchem.commdpi.comfrontiersin.org More plausibly, derivatives of the parent aldehyde, 3,5-dimethoxybenzaldehyde (B42067), can be synthesized and subsequently converted to the target nitropropene.

Synthesis of Other Heterocyclic Systems: The chalcone-like structure of this compound (if considering the nitro group as a carbonyl surrogate in some reactions) suggests its potential as a precursor for the synthesis of various heterocyclic compounds. For example, chalcones are known to react with reagents like hydroxylamine, hydrazine, and urea (B33335) to form isoxazoles, pyrazolines, and pyrimidines, respectively. researchgate.net

Below is a table summarizing potential derivatization strategies:

Reaction TypeReagents and ConditionsResulting Functional Group/ScaffoldPotential Novel Chemical Entities
ReductionH₂, Pd/C or NaBH₄, CuCl₂Aminoalkane (Phenethylamine)1-(3,5-Dimethoxyphenyl)propan-2-amine
Diels-Alder ReactionVarious dienes (e.g., 1,3-butadiene), heat or Lewis acid catalystSubstituted Cyclohexene (B86901)Nitro-substituted cyclohexene derivatives
1,3-Dipolar CycloadditionNitrones, Nitrile Oxides, AzidesIsoxazolidines, Isoxazoles, TriazolesSubstituted isoxazolidine- and triazole-dimethoxybenzene hybrids
Heterocycle SynthesisHydrazine, Hydroxylamine, UreaPyrazolines, Isoxazolines, PyrimidinesPyrazoline-, isoxazoline-, and pyrimidine-containing dimethoxybenzene derivatives

Design Principles for Structural Analogues and Libraries

The design of structural analogues of this compound is guided by principles of medicinal chemistry aimed at exploring the structure-activity relationship (SAR) and optimizing physicochemical properties. dovepress.com The core structure can be systematically modified to generate libraries of compounds for screening.

Pharmacophore Modeling: A key design principle is the use of pharmacophore modeling. dovepress.com This involves identifying the essential structural features responsible for a particular biological activity. For the this compound scaffold, the key pharmacophoric elements would likely include the aromatic ring, the methoxy (B1213986) groups as hydrogen bond acceptors, and the nitropropene side chain which influences the electronic properties and geometry of the molecule.

Systematic Structural Modifications: Analogue design often involves systematic modifications to different parts of the molecule:

Aromatic Ring Substitution: The substitution pattern of the methoxy groups on the benzene (B151609) ring can be altered. Analogues with different numbers or positions of methoxy groups, or with other electron-donating or electron-withdrawing substituents, can be synthesized to probe the electronic requirements for activity.

Modification of the Propene Linker: The length and rigidity of the linker between the aromatic ring and the nitro group can be varied. This could involve synthesizing analogues with a nitroethyl or nitrobutyl side chain, or introducing conformational constraints.

Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group and a potential metabolic liability. It can be replaced with other electron-withdrawing groups such as a cyano, trifluoromethyl, or sulfonyl group to modulate the electronic properties and metabolic stability of the molecule. nih.govnih.gov

Library Design: For the creation of a chemical library, a combinatorial approach can be employed where different aromatic aldehydes (with varying substitution patterns) are reacted with nitroethane to generate a diverse set of β-nitrostyrene analogues.

The following table outlines some design principles for generating structural analogues:

Modification StrategyRationaleExamples of Analogues
Varying Aromatic SubstitutionExplore electronic and steric effects on activity.Analogues with 2,4-dimethoxy, 3,4,5-trimethoxy, or fluoro/chloro substituents.
Altering the Alkene ChainInvestigate the importance of the linker length and rigidity.Homologues with nitroethenyl or nitrobutenyl side chains.
Bioisosteric Replacement of Methoxy GroupsImprove metabolic stability and modulate lipophilicity.Analogues with hydroxyl, ethoxy, or difluoromethoxy groups.
Bioisosteric Replacement of the Nitro GroupReduce potential toxicity and improve pharmacokinetic properties.Analogues with cyano, trifluoromethyl, or sulfonyl groups.

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the construction of alkaloids and other natural products. rsc.orgresearchgate.neteolss.net The dimethoxyphenyl moiety is a common structural motif in many natural products, and the nitropropene group provides a versatile handle for further chemical transformations.

The primary utility of β-nitrostyrenes in the synthesis of complex molecules lies in their role as precursors to phenethylamines and their derivatives. wikipedia.org The resulting substituted phenethylamines are key building blocks for the synthesis of a wide range of isoquinoline (B145761) and indole (B1671886) alkaloids. For example, the Pictet-Spengler reaction, a fundamental transformation in alkaloid synthesis, utilizes a β-arylethylamine which can be derived from the corresponding β-nitrostyrene.

Furthermore, the nitro group itself can be transformed into other functional groups. For instance, the Nef reaction allows for the conversion of a nitroalkane (obtained after reduction of the double bond) into a ketone. This opens up another avenue for constructing complex carbon skeletons.

The following table illustrates the potential application of this compound as a synthetic intermediate:

Target Molecule ClassKey TransformationIntermediate Derived from Starting MaterialExample of a Potential Target Structure
Isoquinoline AlkaloidsReduction followed by Pictet-Spengler reaction1-(3,5-Dimethoxyphenyl)propan-2-amineTetrahydroisoquinoline core with a 3,5-dimethoxyphenyl substituent
Substituted PhenylacetonesReduction of the double bond followed by the Nef reaction1-(3,5-Dimethoxyphenyl)-2-nitropropane1-(3,5-Dimethoxyphenyl)propan-2-one
Complex Natural ProductsMulti-step synthesis involving initial derivatizationFunctionalized 3,5-dimethoxyphenyl building blockAnalogues of naturally occurring compounds containing the 3,5-dimethoxyphenyl moiety

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping and isosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. uniroma1.itresearchgate.netnih.gov These strategies can be applied to this compound to explore new areas of chemical space.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a different scaffold while maintaining the spatial arrangement of key functional groups. For this compound, the 1,3-dimethoxybenzene (B93181) core could be replaced by other aromatic or non-aromatic rings that can present the substituents in a similar orientation. Examples of potential scaffold hops include:

Replacing the benzene ring with a heterocyclic ring such as pyridine, pyrimidine, or thiophene.

Utilizing a non-aromatic, conformationally restricted scaffold like a bicycloalkane to mimic the spatial arrangement of the substituents. nih.govenamine.net

Isosteric and Bioisosteric Replacement: This involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. nih.govscripps.edudrughunter.comresearchgate.net

Replacement of the Benzene Ring: The 1,3-disubstituted benzene ring can be replaced with saturated bioisosteres such as bicyclo[1.1.1]pentane or bicyclo[3.1.1]heptane derivatives. nih.govchemrxiv.org These replacements can lead to improved physicochemical properties like increased solubility and metabolic stability.

Replacement of the Methoxy Groups: The methoxy groups can be replaced by other groups of similar size and electronic character, such as hydroxyl, ethoxy, or even small alkyl groups, to fine-tune the compound's properties.

Replacement of the Nitro Group: As mentioned earlier, the nitro group can be replaced by bioisosteres like the trifluoromethyl (CF₃) group or a cyano (CN) group. nih.govnih.gov This can significantly impact the compound's metabolic fate and electronic properties.

The table below provides examples of these strategies:

StrategyOriginal MoietyPotential ReplacementRationale
Scaffold Hopping1,3-DimethoxybenzeneSubstituted Pyridine or PyrimidineIntroduce heteroatoms to modulate solubility and potential for hydrogen bonding.
Isosteric ReplacementBenzene RingBicyclo[1.1.1]pentaneImprove metabolic stability and explore novel chemical space.
Bioisosteric ReplacementMethoxy Group (-OCH₃)Hydroxyl Group (-OH), Ethyl Group (-CH₂CH₃)Alter hydrogen bonding potential and lipophilicity.
Bioisosteric ReplacementNitro Group (-NO₂)Trifluoromethyl Group (-CF₃), Cyano Group (-CN)Improve metabolic stability and modulate electronic properties.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735), providing a highly accurate mass measurement that allows for the determination of its elemental composition. The expected exact mass of this compound (C₁₁H₁₃NO₄) can be calculated and then compared with the experimental value obtained from HRMS, typically with a mass accuracy in the low parts-per-million (ppm) range, which provides strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) is employed to gain insight into the compound's structure by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation of this compound is expected to be dictated by its functional groups. Key fragmentation pathways would likely involve the nitro group, the methoxy (B1213986) groups, and the propenyl chain. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂, HNO₂, and other small neutral molecules. The presence of methoxy groups can lead to the characteristic loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The propenyl side chain can also undergo cleavage. By piecing together the observed neutral losses and the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Interpretation
[M+H]⁺[M+H - NO₂]⁺46.0055Loss of the nitro group
[M+H]⁺[M+H - CH₃]⁺15.0235Loss of a methyl radical from a methoxy group
[M+H]⁺[M+H - CH₂O]⁺30.0106Loss of formaldehyde from a methoxy group
[M+H]⁺[M+H - C₃H₄NO₂]⁺86.0242Cleavage of the nitropropenyl side chain

This is a predictive table based on common fragmentation patterns of related compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify the coupling between the vinylic proton and the methyl protons on the propenyl side chain, as well as the couplings between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signals for the methoxy protons would correlate with the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular structure by connecting different spin systems. For instance, correlations would be expected between the aromatic protons and the carbons of the methoxy groups and the propenyl side chain, confirming their positions on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY is particularly important for determining the stereochemistry of the double bond in the nitropropenyl group. A NOESY correlation between the vinylic proton and the aromatic protons would suggest a specific spatial arrangement.

¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (¹H → ¹³C)
Aromatic Protons (6.5-7.5)Aromatic Carbons (100-160)Aromatic C, Methoxy C, Vinylic C
Vinylic Proton (7.0-8.0)Vinylic Carbons (120-150)Aromatic C, Methyl C
Methoxy Protons (3.8-4.0)Methoxy Carbons (55-60)Aromatic C
Methyl Protons (2.0-2.5)Methyl Carbon (10-20)Vinylic C

This is a predictive table based on typical chemical shifts for similar functional groups.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies could be employed to investigate the conformational flexibility of this compound. Specifically, the rotation around the C-O bonds of the methoxy groups and the C-C single bond connecting the propenyl group to the benzene ring could be studied by acquiring NMR spectra at different temperatures. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. The energy barriers for these rotational processes could then be calculated from the coalescence temperature of the signals.

Solid-State NMR Applications (if applicable)

While less common for routine characterization, solid-state NMR (ssNMR) could be a valuable tool if this compound is a crystalline solid. ssNMR can provide information about the molecular structure and packing in the solid state, which can be different from that in solution. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. This could reveal the presence of different polymorphs or provide insights into intermolecular interactions in the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitro group, the carbon-carbon double bond, the aromatic ring, and the methoxy groups.

Nitro Group (NO₂): This group gives rise to two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Alkene (C=C): The carbon-carbon double bond of the propenyl group would show a stretching vibration around 1600-1650 cm⁻¹. The out-of-plane C-H bending of the vinylic proton would also be observable.

Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 680-900 cm⁻¹ region.

Methoxy Groups (O-CH₃): The C-H stretching of the methyl groups will be observed around 2850-2960 cm⁻¹. The C-O stretching vibrations of the aryl ether will appear as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Raman spectroscopy would be particularly useful for observing the C=C stretching of the double bond and the symmetric stretching of the nitro group, as these vibrations often give rise to strong Raman signals. A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. A study on the related compound beta-asarone (B42808) provides a basis for the expected vibrational modes of the substituted phenylpropene core. jusst.org

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570 (Strong)Weak
Nitro (NO₂)Symmetric Stretch1300 - 1370 (Strong)Strong
Alkene (C=C)Stretch1600 - 1650 (Medium)Strong
Aromatic RingC=C Stretch1450 - 1600 (Medium-Strong)Medium-Strong
Aryl Ether (C-O)Asymmetric Stretch1200 - 1275 (Strong)Medium
Aryl Ether (C-O)Symmetric Stretch1000 - 1075 (Strong)Medium
Methyl (C-H)Stretch2850 - 2960 (Medium)Medium
Aromatic (C-H)Stretch3000 - 3100 (Medium)Strong

This table is based on established group frequencies and data from analogous compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, a study on the closely related analogue, (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene, offers significant insights into the likely structural features. researchgate.net The analysis of this analogue reveals key conformational details that can be extrapolated to the target molecule.

In the study of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net A significant finding was the conformation of the nitropropene side chain relative to the phenyl ring. The side chain was found to be out of the plane of the aromatic ring, with an expanded valence angle, a feature that can influence the molecule's packing in the crystal lattice and its intermolecular interactions. researchgate.net

Table 1: Crystallographic Data for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitropropene researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.888(3)
b (Å) 13.650(3)
c (Å) 10.369(3)
**β (°) ** 94.04(2)
**Volume (ų) ** 1255(1)

| Z | 4 |

For this compound, a similar crystallographic investigation would be expected to yield precise data on the planarity of the nitropropenyl group and its orientation relative to the dimethoxy-substituted benzene ring. This information is crucial for understanding structure-activity relationships and designing derivatives with specific conformational properties.

Chiral Analysis Methodologies (e.g., Chiral HPLC, Polarimetry, CD Spectroscopy) for Enantiomeric Purity

While this compound itself is achiral, derivatives can be synthesized that contain one or more stereocenters, thus existing as enantiomers. The separation and characterization of these enantiomers are critical, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. For nitroaromatic compounds, polysaccharide-based CSPs are often effective.

A relevant example is the successful chiral resolution of 4-nitro- and 7-nitropropranolol enantiomers using chiral HPLC. mdpi.com This demonstrates the feasibility of applying this technique to separate enantiomers of chiral derivatives of this compound. A hypothetical separation of a chiral derivative is illustrated in the table below.

Table 2: Representative Chiral HPLC Separation Parameters for a Hypothetical Chiral Derivative

Parameter Condition
Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.5 min

| Retention Time (Enantiomer 2) | 15.8 min |

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. libretexts.org The magnitude and direction of the rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value that is dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). libretexts.org

Enantiomers will rotate plane-polarized light to an equal but opposite degree. youtube.com A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org Measuring the specific rotation is a fundamental method for assessing the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is another chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the secondary structure of a molecule. The technique is particularly useful for confirming the absolute configuration of enantiomers that have been separated by chiral HPLC. While direct CD spectroscopic data for derivatives of this compound are not available, the principles of the technique would be applicable for the stereochemical elucidation of any chiral derivatives.

Computational and Theoretical Investigations of 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735). For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting its chemical reactivity. A small HOMO-LUMO gap typically indicates high reactivity. The electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group significantly influence the electronic distribution in the molecule.

DFT can also be used to study the excited states of the molecule, which is important for understanding its photochemical behavior. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G)*

Property Value
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.7 eV
Dipole Moment 4.5 D

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the nitropropenyl side chain allows this compound to adopt various conformations. Conformational analysis aims to identify the stable geometries of the molecule and their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and provide insights into the flexibility and intermolecular interactions of this compound in different environments, such as in solution.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-C=C) Relative Energy (kcal/mol)
A 2.5
B 90° 5.8

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for studying chemical reactions. By modeling the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. For this compound, potential reactions of interest could include addition reactions to the double bond or reduction of the nitro group.

Transition state theory can be used in conjunction with the calculated activation energies to predict reaction rates. The characterization of the transition state geometry provides crucial information about the mechanism of the reaction. For example, in a hypothetical addition reaction, computational modeling could distinguish between a concerted or a stepwise mechanism.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, computational methods can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental spectra.

Infrared (IR) Spectra: Vibrational frequencies and intensities can be computed to help identify characteristic functional group vibrations.

UV-Vis Spectra: As mentioned earlier, TD-DFT can predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (vinyl proton, ppm) 7.6 7.5
¹³C NMR (nitro-bearing carbon, ppm) 145.2 144.8
IR (NO₂ asymmetric stretch, cm⁻¹) 1520 1515

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. researchgate.net By developing a QSPR model, it is possible to predict properties of new or untested compounds. For this compound and related compounds, a QSPR model could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention times.

Broader Research Implications and Future Directions in the Chemistry of 1,3 Dimethoxy 5 2 Nitroprop 1 Enyl Benzene

Contributions to Fundamental Organic Synthesis Methodology Development

The chemistry of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (B91735) is intrinsically linked to the Henry reaction, a classic carbon-carbon bond-forming reaction. The synthesis of this compound, typically achieved through the condensation of 3,5-dimethoxybenzaldehyde (B42067) with nitroethane, serves as a practical example of the nitroaldol reaction. wikipedia.orgorganic-chemistry.org The exploration of various catalysts and reaction conditions for this transformation can contribute to the refinement of the Henry reaction itself, aiming for higher yields, improved stereoselectivity, and greener protocols.

Moreover, the nitroalkene functionality in this compound is a versatile handle for a multitude of organic transformations. Its electron-deficient nature makes it an excellent Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Research into the conjugate addition reactions of this substrate with various nucleophiles can lead to the development of new synthetic routes for highly functionalized molecules.

The nitro group can be reduced to an amine, while the double bond can be subjected to various addition and cycloaddition reactions. wikipedia.orgnih.gov This dual reactivity allows for the development of novel tandem or domino reaction sequences, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. Such strategies are highly sought after in modern organic synthesis for their efficiency and atom economy.

Potential as a Synthetic Platform for Novel Chemical Entities in Diverse Fields

The structural framework of this compound makes it a valuable precursor for the synthesis of a diverse range of chemical entities with potential applications in various fields.

Heterocyclic Chemistry: The reactive nitropropene unit is a key building block for the synthesis of a wide array of heterocyclic compounds. rsc.orgbohrium.com For instance, [3+2] cycloaddition reactions with dipoles can yield five-membered heterocycles like pyrrolidines and isoxazolidines. nih.govrsc.orgrsc.org Similarly, Diels-Alder reactions can be employed to construct six-membered rings. The development of stereoselective cycloaddition strategies using this substrate would be a significant contribution to the field.

Medicinal Chemistry: Substituted phenethylamines and amphetamines are classes of compounds with significant pharmacological activity. wikipedia.org The reduction of the nitro group and the double bond in this compound would directly lead to 1-(3,5-dimethoxyphenyl)propan-2-amine, a core structure that can be further modified to create analogues of known psychoactive substances or to explore new pharmacophores.

Natural Product Synthesis: The 1,3-dimethoxybenzene (B93181) moiety is present in numerous natural products. This compound can, therefore, serve as a starting material or a key intermediate in the total synthesis of complex natural products.

Below is a table summarizing the potential synthetic transformations of this compound and the resulting classes of compounds:

Reagent/Reaction TypeFunctional Group TransformationResulting Compound Class
LiAlH4, H2/Pd-CReduction of nitro and alkeneSubstituted phenethylamines
Nucleophiles (e.g., malonates)Michael AdditionFunctionalized nitroalkanes
DienesDiels-Alder ReactionSubstituted cyclohexenes
Dipoles (e.g., nitrones, azides)[3+2] CycloadditionHeterocyclic compounds

Future Avenues in Chemical Synthesis, Catalysis, and Material Science

The future research directions for this compound are vast and extend beyond traditional organic synthesis.

Asymmetric Catalysis: A major focus for future research will be the development of enantioselective transformations involving this prochiral molecule. The use of chiral catalysts for Michael additions, cycloadditions, or reductions would provide access to enantiomerically pure compounds, which is crucial for applications in medicinal chemistry.

Photochemistry: The photochemistry of β-methyl-β-nitrostyrenes has been shown to yield interesting rearrangements and fragmentations. wku.edu Investigating the photochemical behavior of this compound could lead to novel synthetic methodologies and the discovery of unexpected reaction pathways.

Polymer Chemistry: While not a primary application, the vinyl group in the nitropropene moiety could potentially be utilized in polymerization reactions. Copolymers incorporating this unit might exhibit interesting electronic or material properties due to the presence of the nitro and dimethoxy functionalities.

Material Science: The electron-rich aromatic ring and the electron-poor nitroalkene create a push-pull electronic system. This charge-transfer characteristic could be exploited in the design of new organic materials with interesting optical or electronic properties, such as non-linear optical materials or organic semiconductors.

Emerging Research Themes and Unexplored Reactivity Patterns

Several emerging research themes could benefit from the unique reactivity of this compound.

Organocatalysis: The development of new organocatalytic methods for the activation of nitroalkenes is a burgeoning area of research. researchgate.net This substrate could serve as a benchmark for testing the efficacy of new catalysts for various transformations, including asymmetric conjugate additions and cycloadditions.

C-H Activation: The methoxy (B1213986) groups on the benzene (B151609) ring could direct C-H activation reactions, allowing for the introduction of new functional groups at specific positions on the aromatic core. This would provide a powerful tool for the late-stage diversification of molecules derived from this scaffold.

Unexplored Cycloadditions: While [3+2] and [4+2] cycloadditions are well-established for nitrostyrenes, other modes of cycloaddition, such as [2+2] or higher-order cycloadditions, remain relatively unexplored. Investigating these possibilities with this compound could lead to the discovery of novel ring systems.

Reactivity of the Nitro Group: Beyond reduction, the nitro group itself can participate in a variety of transformations. For instance, it can be converted into a carbonyl group (Nef reaction) or other nitrogen-containing functionalities. A systematic study of these transformations on this specific substrate could reveal new synthetic avenues.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalizing a 1,3-dimethoxybenzene precursor. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) under reflux conditions has been effective for introducing allyl or nitro-substituted groups. For example, analogous procedures involve heating reagents at reflux for 3.5 hours to achieve yields >90% . Optimization includes adjusting stoichiometry (e.g., 1:3 molar ratios of alcohol to phenol), solvent polarity, and reaction time. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity.

Q. Which analytical techniques are critical for validating the synthesis and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS (ESI-TOF) confirms molecular ion peaks (e.g., m/z 207.1021 for C12H15O3), while <sup>1</sup>H and <sup>13</sup>C NMR identify methoxy, nitro, and alkene protons . Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-time-of-flight (LC-TOF) can detect contaminants or byproducts, with retention time alignment against standardized databases .

Q. What safety protocols are recommended for handling this compound?

Avoid skin/eye contact and dust inhalation. Use NIOSH-approved respirators, safety goggles, and nitrile gloves. Work under fume hoods with local exhaust ventilation. In case of spills, collect material using non-sparking tools and dispose of as hazardous waste. Thermal decomposition releases nitrogen oxides (NOx), necessitating fire-resistant lab coats and self-contained breathing apparatus (SCBA) during fire emergencies .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural elucidation?

Combine multiple techniques:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond angles/positions .
  • Decoupling experiments : Apply selective <sup>1</sup>H NMR decoupling to distinguish overlapping alkene or nitro group signals.
  • Density functional theory (DFT) : Compare computed vs. experimental IR or NMR spectra to validate electronic environments.

Q. What are the stability profiles of this compound under varying thermal and acidic conditions?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. For example, nitro-substituted aromatics degrade above 150°C, releasing NOx. Under acidic conditions (e.g., HCl/MeOH), monitor via LC-MS for demethylation or nitro group reduction. Electrochemical studies (cyclic voltammetry) can assess redox stability, particularly for nitro-propene moieties .

Q. How can synthetic yields be improved for large-scale preparations?

Optimize catalyst loading (e.g., PPh3 at 1.3 equiv) and solvent systems. Switch from THF to dichloroethane (DCE) for higher boiling points and reduced side reactions. Employ flow chemistry for precise temperature control and scalability. Purification via flash chromatography (petroleum ether/ethyl acetate gradients) enhances recovery rates .

Q. What computational tools are suitable for modeling the compound’s reactivity or supramolecular interactions?

  • ORTEP-III : Generate 3D molecular geometries for docking studies or crystallographic comparisons .
  • Gaussian or ORCA : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate solvent interactions or aggregation behavior using CHARMM or AMBER force fields.

Q. How can trace contaminants or degradation products be identified in research-grade samples?

Use LC-TOF with customized databases (e.g., CAS or PubChem entries) to match exact masses and fragmentation patterns. For example, detect residual DEAD or phosphine oxides via ion mobility spectrometry (IMS). Quantify impurities using external calibration curves with reference standards (e.g., 1,3-dimethoxybenzene at m/z 154) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.